

# 4-Vinylsyringol: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**4-Vinylsyringol**, also known as Canolol, is a natural phenolic compound of significant interest across the food, cosmetic, and pharmaceutical industries.[1] Predominantly formed during the high-temperature processing of canola (rapeseed) oil through the decarboxylation of sinapic acid, it is recognized for its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of **4-vinylsyringol**. It further details its biological activities, including its role as a COX-2 inhibitor and its influence on key signaling pathways such as NF-kB.[1][2][4] Detailed experimental protocols for its extraction and analysis are also presented to support further research and application development.

# **Chemical Structure and Identification**

**4-Vinylsyringol** is a member of the methoxybenzene and phenol chemical classes.[5] Its structure consists of a central benzene ring substituted with one hydroxyl group, two methoxy groups, and one vinyl group. This unique arrangement of functional groups is responsible for its significant biological activity, particularly its high antiradical scavenging capacity which is reported to be greater than that of antioxidants like  $\alpha$ -tocopherol and quercetin.[1]



Table 1: Chemical Identifiers for 4-Vinylsyringol

Identifier	Value	
IUPAC Name	4-ethenyl-2,6-dimethoxyphenol[1][5]	
Synonyms	Canolol, 2,6-Dimethoxy-4-vinylphenol, 4-Vinyl-2,6-dimethoxyphenol, 3,5-Dimethoxy-4-hydroxystyrene[1][2][6][7]	
CAS Number	28343-22-8[1][2][5][8]	
Molecular Formula	C10H12O3[1][2][5][7][8]	
SMILES	COC1=CC(=CC(=C1O)OC)C=C[1][2][5]	
InChI	InChI=1S/C10H12O3/c1-4-7-5-8(12- 2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3[1][5][7]	
InChlKey	QHJGZUSJKGVMTF-UHFFFAOYSA-N[1][5][7]	

# **Physicochemical Properties**

**4-Vinylsyringol** presents as a white solid at room temperature.[1] Its solubility is limited in aqueous solutions but is slight in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[1][4]

Table 2: Quantitative Physicochemical Data for 4-Vinylsyringol

Property	Value	Unit
Molecular Weight	180.20[1][2][5][7][8]	g/mol
Melting Point	133 - 135[1]	°C
Boiling Point	285.4 ± 35.0 (at 760 mmHg)[1]	°C
Density	1.113 ± 0.06[1]	g/cm <sup>3</sup>
Appearance	White Solid[1]	-



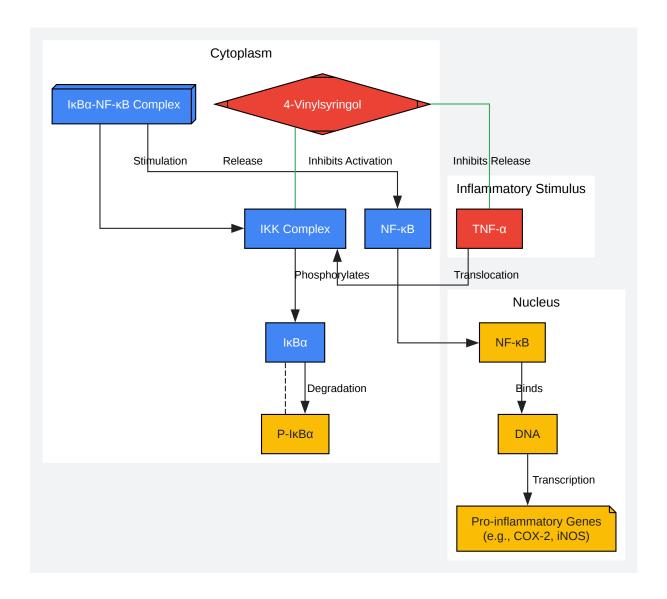
# **Biological Activity and Signaling Pathways**

**4-Vinylsyringol** exhibits a range of biological activities, making it a compound of high interest for drug development. It is a potent antioxidant that effectively scavenges free radicals such as DPPH and peroxynitrite.[3][4] Furthermore, it has demonstrated potential as a COX-2 inhibitor and may inhibit tumor cell growth while inducing apoptosis.[1][2]

# Anti-inflammatory Activity via NF-kB Pathway

One of the key mechanisms underlying its anti-inflammatory effects is the inhibition of the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In response to inflammatory stimuli like TNF- $\alpha$ , the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor I $\kappa$ B $\alpha$ . This frees NF- $\kappa$ B to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes. **4-Vinylsyringol** has been shown to reduce the release of TNF- $\alpha$  and inhibit the activation of NF- $\kappa$ B, thereby downregulating the inflammatory response.[4]





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Anti-inflammatory action of **4-Vinylsyringol** via NF-kB pathway inhibition.

# **Induction of Apoptosis via ROS-MAPK Pathway**

In cancer cells, **4-vinylsyringol** has been suggested to induce apoptosis through a mechanism involving the ROS-MAPK (Reactive Oxygen Species - Mitogen-Activated Protein Kinase)



mediated mitochondrial signaling pathway.[3] This suggests a pro-oxidant role in a cancerous cellular environment, leading to the activation of apoptotic cascades.

# Experimental Protocols Formation from Sinapic Acid

**4-Vinylsyringol** is not typically synthesized through conventional chemical routes but is formed naturally. Its primary formation mechanism is the thermal decarboxylation of sinapic acid, a phenolic acid abundant in rapeseed.[1][3]

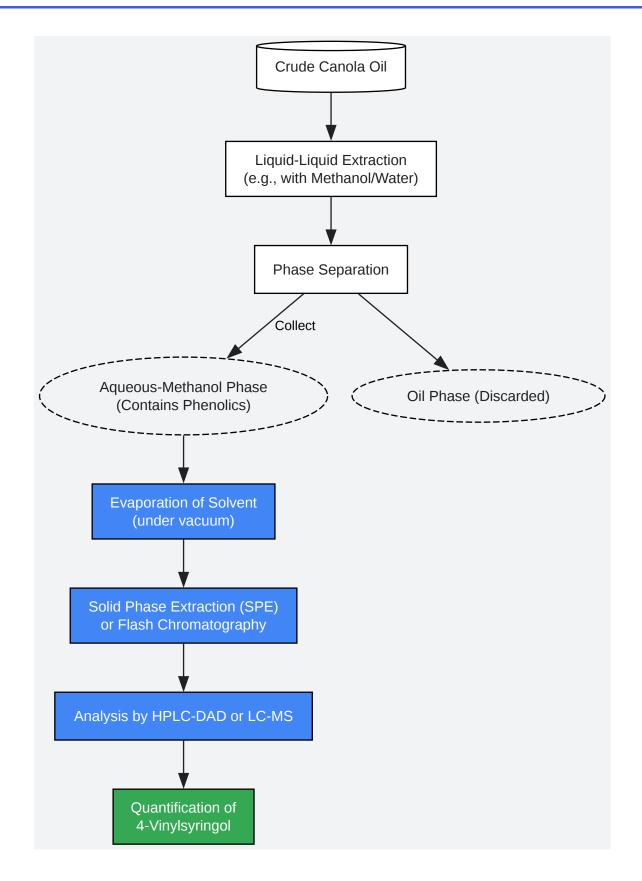
#### Protocol:

- Sinapic acid, present in rapeseed as sinapine (the choline ester of sinapic acid), is hydrolyzed to free sinapic acid during the initial stages of oil processing.
- During the high-temperature pressing and deodorization steps of canola oil production (typically >180°C), the free sinapic acid undergoes non-oxidative decarboxylation.
- This reaction removes the carboxylic acid group (-COOH) from sinapic acid, yielding 4-vinylsyringol. The vinyl group (-CH=CH<sub>2</sub>) is formed in this process.

# **Extraction and Analysis from Crude Canola Oil**

Crude canola oil is the primary source for isolating **4-vinylsyringol**, containing it at concentrations of approximately 85% of the total phenolic content.[1] However, conventional refining processes can remove up to 90% of this valuable compound.[1] The following workflow outlines a general procedure for its extraction and analysis.





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Workflow for the extraction and analysis of **4-Vinylsyringol** from crude oil.



#### Methodology Details:

- Extraction: A sample of crude canola oil is mixed vigorously with a polar solvent, typically a
  methanol/water mixture, to partition the phenolic compounds into the polar phase.
- Separation: The mixture is centrifuged to achieve complete phase separation. The upper oil layer is discarded, and the lower aqueous-methanol layer containing 4-vinylsyringol is collected.
- Concentration: The solvent from the collected phase is removed using a rotary evaporator under reduced pressure to yield a concentrated phenolic extract.
- Purification: The crude extract can be further purified using Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18) or by preparative flash chromatography to isolate 4-vinylsyringol from other phenolic compounds.
- Analysis and Quantification: The purified sample is analyzed using High-Performance
  Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid
  Chromatography-Mass Spectrometry (LC-MS).[1] Quantification is performed by
  comparing the peak area to a calibration curve generated from a pure 4-vinylsyringol
  standard. Gas Chromatography (GC) is also a viable analytical method.[9][10]

## Conclusion

**4-Vinylsyringol** (Canolol) is a well-characterized phenolic compound with a defined chemical structure and a compelling profile of biological activities. Its potent antioxidant and anti-inflammatory properties, mediated through pathways like NF-κB inhibition, position it as a strong candidate for applications in functional foods, cosmetics, and pharmaceuticals. The information and protocols provided in this guide serve as a comprehensive resource for researchers and developers aiming to explore and harness the therapeutic and preservative potential of this valuable natural molecule.

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- To cite this document: BenchChem. [4-Vinylsyringol: A Technical Guide to its Chemical Properties, Structure, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024784#4-vinylsyringol-chemical-properties-and-structure]

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